molecular formula C9H8BrNO2 B2784902 3-(2-bromophenyl)-1,3-oxazolidin-2-one CAS No. 855410-34-3

3-(2-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2784902
CAS No.: 855410-34-3
M. Wt: 242.072
InChI Key: JFDLSCAXIFPXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Bromophenyl)oxazolidine-2-one” is a compound that belongs to the class of oxazolidinones . Oxazolidinones are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . They are noticeable for their biological activities and have a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, which is based on a combination of an asymmetric aldol and a modified Curtius protocol .


Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It exists in three structural isomeric forms depending on the position of the double bond as 2-oxazoline, 3-oxazoline, and 4-oxazoline . Among these, only 2-oxazolines are common .


Chemical Reactions Analysis

The key step of the synthetic procedure of oxazolidin-2-ones is the asymmetric Henry reaction . The corresponding nitroaldols serve as chiral intermediates in the syntheses of these drugs . They are obtained in high yields and enantiomeric excesses of up to 91% ee .


Physical and Chemical Properties Analysis

The physical properties of oxazolidin-2-ones can be characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular structure and crystal packing of the compound can be structurally determined via single crystal X-ray diffraction method .

Scientific Research Applications

Synthetic Organic Chemistry and Medicinal Applications

The 1,3-oxazolidin-2-one nucleus is a highly regarded heterocycle in synthetic organic chemistry and medicinal chemistry, attributed to its versatility in asymmetric synthesis and utility as a protective group for 1,2-aminoalcohol systems. The oxazolidin-2-one ring, found in pharmaceuticals like the antibacterial drug Linezolid, showcases the compound's significant role in developing therapeutic agents. This framework serves as a cornerstone for constructing complex molecules, highlighting its importance in synthetic strategies and drug design (Zappia et al., 2007).

Antibacterial Agents and MAO-A Activity Reduction

Research into oxazolidinones, including those related to 3-(2-Bromophenyl)oxazolidine-2-one, focuses on enhancing antibacterial efficacy while minimizing adverse effects like monoamine oxidase A (MAO-A) inhibition. Substituting conventional functionalities with 1,2,3-triazoles in oxazolidinones has yielded compounds with promising antibacterial properties and a reduced impact on MAO-A, indicating potential for safer therapeutic applications (Reck et al., 2005).

Stereochemical and Mechanistic Insights

The synthesis and investigation of oxazolidines, including those with 2-bromophenyl groups, provide valuable insights into stereochemical outcomes and reaction mechanisms. Studies on the absolute configurations and stereoselective reactions of such compounds contribute to our understanding of their behavior in synthetic contexts, aiding in the design of more efficient and selective synthetic routes (Takahashi et al., 1992; Takahashi et al., 1990).

Superoxide Dismutase Mimicry and Antioxidant Properties

Compounds structurally related to 3-(2-Bromophenyl)oxazolidine-2-one have been explored for their antioxidant properties, particularly as superoxide dismutase mimics. This research suggests the potential for these molecules to act in protective roles against oxidative stress, paving the way for novel antioxidant therapies (Samuni et al., 1988).

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3

The structural motifs present in oxazolidinones, akin to 3-(2-Bromophenyl)oxazolidine-2-one, have been instrumental in discovering potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone synthesis. Such inhibitors offer a promising therapeutic avenue for diseases dependent on androgen levels, highlighting the compound's utility in drug development (Harada et al., 2012).

Future Directions

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Future research may focus on the development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers . This could provide a promising method for the early phases of drug discovery .

Properties

IUPAC Name

3-(2-bromophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDLSCAXIFPXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.